![molecular formula C10H13BrN2 B1413768 3-[(Azetidin-1-yl)methyl]-5-bromoaniline CAS No. 1862450-90-5](/img/structure/B1413768.png)
3-[(Azetidin-1-yl)methyl]-5-bromoaniline
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- Antibacterial and Antifungal Properties : A study synthesized a derivative of azetidine, which showed acceptable antibacterial and antifungal activity, indicating potential use in combating microbial infections (Rao, Prasad, & Rao, 2013).
Catalytic Applications
- Asymmetric Catalysis : Research on enantiopure azetidine derivatives has demonstrated their effectiveness in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights their potential role in synthetic chemistry (Wang et al., 2008).
Antimicrobial Agents
- Potential Antimicrobial Agents : Novel azetidine derivatives have been synthesized and evaluated for antimicrobial properties, with some compounds displaying promising results against bacterial strains (Ansari & Lal, 2009).
Ligand Development
- Nicotinic Receptor Ligands : A study synthesized a novel ligand for nicotinic receptors, indicating potential applications in neuroscience and pharmacology (Karimi & Långström, 2002).
Antiparasitic Activity
- Antileishmanial Activity : Azetidine derivatives have been investigated for antileishmanial activity, with some showing comparable effects to existing antileishmanial drugs, suggesting their potential as therapeutic agents (Singh et al., 2012).
Drug Discovery
- Drug Discovery Applications : Azetidine and oxetane groups have been introduced into heteroaromatic bases, demonstrating utility in drug discovery, particularly in developing kinase inhibitors and antimalarial drugs (Duncton et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCTZDFBBPEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Azetidin-1-yl)methyl]-5-bromoaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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